molecular formula C10H15N3O2S B2509390 N1-isopentyl-N2-(thiazol-2-yl)oxalamide CAS No. 331981-93-2

N1-isopentyl-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2509390
CAS No.: 331981-93-2
M. Wt: 241.31
InChI Key: JSCOVTSHGXQFJM-UHFFFAOYSA-N
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Description

N1-isopentyl-N2-(thiazol-2-yl)oxalamide is an organic compound belonging to the class of alpha amino acid amides It is characterized by the presence of an oxalamide group, an isopentyl chain, and a thiazole ring

Biochemical Analysis

Biochemical Properties

N1-isopentyl-N2-(thiazol-2-yl)oxalamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with methionine aminopeptidase, an enzyme involved in the removal of methionine residues from nascent proteins . The interaction between this compound and methionine aminopeptidase is characterized by the binding of the compound to the active site of the enzyme, inhibiting its activity and thereby affecting protein maturation and function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the binding of this compound to methionine aminopeptidase results in the inhibition of the enzyme’s activity, which in turn affects protein processing and function . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the activity of enzymes involved in amino acid metabolism, such as methionine aminopeptidase . Additionally, this compound influences metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with intracellular binding proteins, which can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound has been observed to localize to the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-(thiazol-2-yl)oxalamide typically involves the reaction of isopentylamine with thiazole-2-carboxylic acid to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N1-isopentyl-N2-(thiazol-2-yl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide
  • N1-ethyl-N2-(thiazol-2-yl)oxalamide
  • N1-propyl-N2-(thiazol-2-yl)oxalamide

Uniqueness

N1-isopentyl-N2-(thiazol-2-yl)oxalamide is unique due to its specific isopentyl chain, which can influence its chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N-(3-methylbutyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-7(2)3-4-11-8(14)9(15)13-10-12-5-6-16-10/h5-7H,3-4H2,1-2H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCOVTSHGXQFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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